4-Bromo-3-chlorothiophene-2-carboxylic acid
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Overview
Description
4-Bromo-3-chlorothiophene-2-carboxylic acid is an organic compound with the molecular formula C5H2BrClO2S and a molecular weight of 241.49 g/mol It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Mechanism of Action
Target of Action
This compound belongs to the class of organic compounds known as thiophene carboxylic acids , which are compounds containing a thiophene ring bearing a carboxylic acid group. The specific targets and their roles would depend on the context of its use, such as the disease condition being treated and the biological system in which it is applied.
Biochemical Pathways
For instance, they can participate in nucleophilic cyclization strategies to access a range of diverse heterocycles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chlorothiophene-2-carboxylic acid typically involves the bromination and chlorination of thiophene derivatives. One common method includes the bromination of 3-chlorothiophene-2-carboxylic acid using bromine in the presence of a catalyst . The reaction conditions often require controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of thiol derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Bromo-3-chlorothiophene-2-carboxylic acid has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of conductive polymers and organic semiconductors due to its electronic properties.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Industrial Applications: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-chlorothiophene: Similar in structure but lacks the carboxylic acid group, making it less reactive in certain synthetic applications.
2-Bromo-3-chlorothiophene: Another isomer with different substitution patterns, affecting its reactivity and applications.
4-Chloro-3-bromothiophene-2-carboxylic acid: An isomer with reversed positions of bromine and chlorine, leading to different electronic properties and reactivity.
Uniqueness
4-Bromo-3-chlorothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which provides distinct electronic properties and reactivity compared to its isomers and other thiophene derivatives . This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic characteristics.
Properties
IUPAC Name |
4-bromo-3-chlorothiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2S/c6-2-1-10-4(3(2)7)5(8)9/h1H,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVQEKKMAKSARR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)C(=O)O)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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